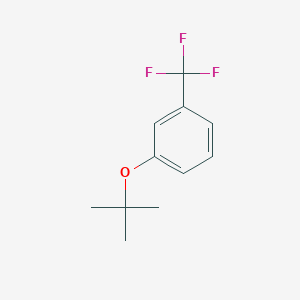

Meta-trifluoromethylphenyl tert-butyl ether

Description

Properties

CAS No. |

16222-43-8 |

|---|---|

Molecular Formula |

C11H13F3O |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-5-8(7-9)11(12,13)14/h4-7H,1-3H3 |

InChI Key |

NJIACBGKUBWJIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of tert-butyl ethers generally involves the acid-catalyzed reaction of a primary alcohol with an olefin bearing a double bond on a tertiary carbon atom. For this compound, the key step would be the reaction between meta-trifluoromethylphenol (or a suitable precursor) and isobutylene or a tert-butyl derivative under acidic conditions to form the ether linkage.

The general reaction scheme is:

$$

\text{Ar-CF}_3\text{-OH} + \text{Isobutylene} \xrightarrow[\text{Catalyst}]{\text{Acidic conditions}} \text{this compound}

$$

where Ar-CF$$_3$$-OH represents meta-trifluoromethylphenol or a related phenolic compound.

Catalysts Employed

Acid Ion Exchange Resins: Macroreticular sulfonic acid resins such as Amberlyst 15 are widely used for tert-butyl ether synthesis due to their high activity and selectivity. They facilitate the reaction at moderate temperatures and allow for easier catalyst recovery and reuse.

Lewis Acids: Catalysts like aluminium trichloride and boron trifluoride have been employed for tert-alkyl ether formation, though they require careful handling due to corrosiveness and potential side reactions.

Mineral Acids: Sulfuric acid and other strong mineral acids catalyze the reaction but often pose separation and environmental challenges.

Reaction Conditions

Temperature: Typically ranges from 40°C to 100°C. Lower temperatures favor thermodynamic equilibrium towards ether formation due to the negative enthalpy of the reaction, but very low temperatures slow the kinetics.

Pressure: Usually maintained between 10 to 40 atmospheres to keep the reaction mixture in the liquid phase and enhance conversion.

Molar Ratios: Alcohol to olefin molar ratios range from 1:1 to 1.25:1 to optimize conversion while minimizing excess reagents and by-products.

Reaction Medium: The reaction is often carried out in a hydrocarbon diluent or recycle stream inert to the reactants to shift equilibrium favorably and manage heat.

Two-Stage Reaction Process

A two-stage process improves conversion efficiency:

Primary Reactor: Partial reaction of the alcohol and olefin at moderate temperature and pressure with catalyst presence.

Separation: Distillation to remove formed ether and separate unreacted components.

Secondary Reactor (Post-Reactor): Residual olefin and alcohol are reacted further in the liquid phase at slightly higher temperature and pressure with acid ion exchange resin catalysts to push conversion closer to equilibrium.

This staged approach balances conversion and purification challenges, especially important when dealing with complex feedstocks or sensitive substituents such as trifluoromethylphenyl groups.

Kinetic Considerations and Modeling

The reaction follows Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) mechanisms on the catalyst surface.

Kinetic studies on related ethers (e.g., ETBE and BTBE) show that empirical power-law and mechanistic models can accurately describe reaction rates over ion exchange resin catalysts.

The reaction is selective for tertiary olefins, minimizing side reactions with linear olefins.

Conversion is limited by equilibrium; thus, reaction conditions and catalyst choice are optimized to maximize yield within industrially acceptable contact times.

Data Table: Typical Reaction Parameters for Tert-Butyl Ether Synthesis

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 40°C – 100°C | Lower temp favors equilibrium, higher temp favors kinetics |

| Pressure | 10 – 40 atm | Maintains liquid phase, improves conversion |

| Alcohol:Olefin Molar Ratio | 1:1 to 1.25:1 | Stoichiometric or slight excess of alcohol |

| Catalyst | Acid ion exchange resin (Amberlyst 15), Lewis acids, mineral acids | Ion exchange resins preferred industrially |

| Reaction Phase | Liquid phase | Ensures better control and selectivity |

| Reaction Time | Minutes to hours | Depends on catalyst and temperature |

| Conversion Yield | Up to 92% (single stage), higher with two-stage process | Limited by equilibrium and kinetics |

Research Results Summary

Catalyst Efficiency: Ion exchange resins like Amberlyst 15 provide high selectivity and allow reaching thermodynamic equilibrium within practical reaction times at 50-60°C.

Two-Stage Process Advantage: Significantly improves conversion by allowing further reaction of unconverted olefin and alcohol, reducing impurities and easing downstream separation.

Reaction Selectivity: The process is highly selective for tertiary olefins, enabling purification of olefin streams by removing reactive components.

Dilution Effects: The presence of inert aliphatic hydrocarbons as diluents shifts equilibrium toward ether formation and improves conversion efficiency.

Kinetic Modeling: Empirical and mechanistic models accurately describe reaction kinetics, aiding in process optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can lead to the formation of benzyl alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(tert-butoxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

Industry: It is utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(tert-butoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the trifluoromethyl group can enhance its lipophilicity and electron-withdrawing properties. These characteristics make the compound a valuable tool in various chemical transformations and applications .

Comparison with Similar Compounds

Structural Analogs: Meta vs. Para Substitution

The position of the trifluoromethyl group on the phenyl ring significantly influences physicochemical properties. For example:

- 4-Trifluoromethylphenyl benzyl ether (para-substituted, CAS 9036-19-5) is synthesized via refluxing trifluoromethylchlorobenzene with sodium benzylate, followed by hydrogenolysis . In contrast, the meta isomer (m-TFMPTBE) would exhibit distinct reactivity due to steric and electronic differences.

Table 1: Substituent Position Effects

| Property | Meta-CF₃ (m-TFMPTBE) | Para-CF₃ (e.g., 4-TFMPBE) |

|---|---|---|

| Polarity | Moderate | Higher (resonance) |

| Synthetic Yield | Lower (steric hindrance) | Higher |

| Boiling Point | ~200–220°C (estimated) | Similar range |

Aryl vs. Aliphatic Tert-Butyl Ethers

Aliphatic tert-butyl ethers like MTBE (CAS 1634-04-4) and ETBE are widely used as fuel oxygenates. Key differences from m-TFMPTBE include:

- Volatility : MTBE has a boiling point of 55°C , whereas m-TFMPTBE’s aromatic structure and CF₃ group increase its boiling point (>200°C).

- Toxicity : MTBE exhibits moderate toxicity (rat oral LD₅₀ = 4 g/kg) , while fluorinated ethers like m-TFMPTBE may have lower acute toxicity but pose environmental persistence risks due to C-F bonds .

Table 2: Aliphatic vs. Aryl Tert-Butyl Ethers

| Property | MTBE | m-TFMPTBE (estimated) |

|---|---|---|

| Boiling Point | 55°C | >200°C |

| Water Solubility | 4.8 g/100g | <0.1 g/100g |

| Applications | Fuel additive | Pharmaceutical intermediates |

Fluorinated vs. Non-Fluorinated Ethers

The trifluoromethyl group in m-TFMPTBE confers unique properties compared to non-fluorinated analogs:

- Stability : The C-F bond resists hydrolysis and oxidation, enhancing chemical stability .

- Lipophilicity : The CF₃ group increases logP values, improving membrane permeability in drug design .

Table 3: Fluorination Impact

| Compound | logP (estimated) | Stability (vs. hydrolysis) |

|---|---|---|

| Phenyl tert-butyl ether | ~2.5 | Low |

| m-TFMPTBE | ~3.8 | High |

Biological Activity

Meta-trifluoromethylphenyl tert-butyl ether (MTBTE) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of MTBTE, focusing on its mechanisms, pharmacokinetics, and toxicological profiles based on diverse research findings.

Chemical Structure and Properties

MTBTE features a trifluoromethyl group, which enhances its lipophilicity and reactivity. The tert-butyl ether group contributes to its stability and solubility in organic solvents. These structural characteristics are significant for its interactions with biological systems.

The biological activity of MTBTE is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group can modulate the compound's electronic properties, influencing how it interacts with enzymes and receptors. Research suggests that MTBTE may act through:

- Enzyme inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes, leading to altered metabolic pathways.

- Receptor binding : The compound may bind to receptors involved in various signaling pathways, affecting cellular responses.

Pharmacokinetics

Understanding the pharmacokinetics of MTBTE is crucial for assessing its biological effects. Studies indicate that the compound undergoes absorption, distribution, metabolism, and excretion (ADME) processes similar to other ethers. Key findings include:

- Absorption : MTBTE is absorbed through dermal and inhalation routes, with significant systemic exposure observed in animal studies.

- Metabolism : Initial metabolism may involve hydrolysis to form active metabolites that could exert biological effects.

- Excretion : The compound is primarily excreted via urine, with metabolites detectable in blood and breath samples.

Toxicological Profile

The toxicity of MTBTE has been evaluated in various studies, revealing potential health risks associated with exposure:

- Acute effects : Symptoms such as headaches, nausea, and respiratory irritation have been reported following exposure to MTBTE vapors .

- Chronic effects : Long-term exposure studies indicate possible liver and kidney damage in animal models . Additionally, there are concerns regarding carcinogenicity based on observed tumor development in rodents .

Case Studies

Several case studies have highlighted the biological implications of MTBTE exposure:

- Occupational Exposure : A study involving workers exposed to high concentrations of MTBTE reported increased incidences of respiratory issues and neurological symptoms .

- Environmental Impact : Research examining groundwater contamination revealed that MTBTE can persist in the environment, raising concerns about long-term ecological effects .

Comparative Analysis

A comparative analysis of MTBTE with other similar compounds provides insights into its unique properties:

| Compound | Lipophilicity | Toxicity Level | Biological Activity |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| Methyl tert-butyl ether (MTBE) | Moderate | High | CNS effects |

| 1-(tert-butoxy)-3-(trifluoromethyl)benzene | High | Low | Limited activity |

Q & A

Basic: What are the optimal synthetic routes for meta-trifluoromethylphenyl tert-butyl ether, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound can leverage methodologies adapted from analogous trifluoromethyl-substituted ethers. Key approaches include:

- Lewis Acid-Catalyzed Etherification : Boron trifluoride-diethyl etherate (BF₃·Et₂O) facilitates efficient coupling of tert-butyl alcohols with trifluoromethylphenols under mild conditions, minimizing side reactions .

- Hydrogenolysis of Benzyl Ether Intermediates : A two-step process involving benzyl protection of phenolic groups followed by catalytic hydrogenolysis (e.g., Pd/C or Raney Ni at low H₂ pressure) yields high-purity products. This method requires careful control of catalyst loading and reaction time to avoid over-reduction .

- Factorial Design Optimization : Systematic variation of parameters (temperature, solvent polarity, catalyst ratio) via factorial experiments can identify optimal conditions. For example, higher yields are achieved in aprotic solvents like dichloromethane at 0–25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.